The synthesis of 2-butyl-4-chlorothieno[2,3-d]pyrimidine can be achieved through several methods, often involving multi-step processes that utilize various reagents and conditions. One common approach involves the cyclization of appropriate precursors under alkaline conditions. For instance, a method may include the reaction of a butyl-substituted thioketone with a chlorinated pyrimidine derivative. Key steps typically involve:
The molecular structure of 2-butyl-4-chlorothieno[2,3-d]pyrimidine can be described by its molecular formula with a molecular weight of approximately 198.70 g/mol. The structural representation includes:
Data regarding its structural properties include:
2-Butyl-4-chlorothieno[2,3-d]pyrimidine participates in various chemical reactions due to its functional groups:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
The mechanism of action for 2-butyl-4-chlorothieno[2,3-d]pyrimidine largely depends on its application in medicinal chemistry. It is being investigated for potential inhibitory effects on specific enzymes or receptors involved in disease processes. Common mechanisms include:
Studies suggest that its structural features facilitate interactions through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
The physical and chemical properties of 2-butyl-4-chlorothieno[2,3-d]pyrimidine are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 198.70 g/mol |
Melting Point | 109°C - 113°C |
Boiling Point | ~285°C |
Density | |
Flash Point | ~126°C |
Solubility | Soluble in organic solvents; limited solubility in water |
The compound is generally stable under standard storage conditions but should be handled with caution due to its potential toxicity and reactivity with strong oxidizing agents .
2-Butyl-4-chlorothieno[2,3-d]pyrimidine has several scientific applications:
Thieno[2,3-d]pyrimidine derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in medicinal chemistry. Among these, 2-butyl-4-chlorothieno[2,3-d]pyrimidine (CAS: 1503001-22-6) has garnered significant research interest due to its versatile pharmacological profile and synthetic accessibility. This bicyclic framework serves as a bioisostere for purine nucleobases and quinazoline-based therapeutics, enabling targeted interactions with diverse biological macromolecules. The molecular architecture features a thiophene ring fused with a pyrimidine moiety, with the strategic incorporation of a butyl chain at the 2-position and a chlorine atom at the 4-position, creating distinct electronic and steric properties essential for biological activity. With a molecular formula of C₁₀H₁₁ClN₂S and molecular weight of 226.73 g/mol, this compound exemplifies how strategic substitution transforms core heterocycles into pharmacologically relevant entities [1] [2].
Thieno[2,3-d]pyrimidines constitute a pharmacologically privileged scaffold with demonstrated efficacy against multiple therapeutic targets. Their structural similarity to endogenous purines allows them to interact competitively with enzymatic active sites, particularly kinases and reductases involved in critical cellular processes. The scaffold's inherent rigidity provides optimal three-dimensional positioning of pharmacophoric elements while maintaining sufficient conformational flexibility for target accommodation. Research indicates that derivatives exhibit broad-spectrum biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) protective effects [2].
Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Therapeutic Area | Molecular Targets | Representative Activities |
---|---|---|
Oncology | Tyrosine kinases, PI3K, mTOR, CDK | Cytotoxic activity against various cancer cell lines |
Infectious Diseases | Dihydrofolate reductase, Cyt-bd oxidase | Antibacterial and antiparasitic effects |
CNS Disorders | Unspecified receptors | Neuroprotective and anticonvulsant actions |
Inflammation | p38 MAPK, COX pathways | Anti-inflammatory activity |
The scaffold's drug-like properties are evidenced by favorable pharmacokinetic parameters in structural analogs, including moderate molecular weights (<500 Da), balanced lipophilicity (LogP ≈ 3.7), and optimal polar surface area (≈25.78 Ų) that support membrane permeability while maintaining aqueous solubility. Computational analyses of 2-butyl-4-chlorothieno[2,3-d]pyrimidine specifically reveal a topological polar surface area of 25.78 Ų and LogP of 3.6873, indicating favorable membrane penetration characteristics essential for intracellular target engagement. These attributes collectively position the thieno[2,3-d]pyrimidine core as a versatile template for rational drug design across therapeutic areas [1] [2] [6].
The pharmacological relevance of 2-butyl-4-chlorothieno[2,3-d]pyrimidine stems from the synergistic effects of its substituents, which collectively modulate electronic distribution, lipophilicity, and steric bulk:
2-Butyl Group: The butyl chain at position 2 significantly enhances the compound's lipophilic character, facilitating passive diffusion across biological membranes. This aliphatic side chain occupies hydrophobic pockets in target proteins, with the four-carbon length providing optimal van der Waals interactions without excessive steric hindrance. The rotatable bonds within the butyl group (contributing to three rotatable bonds in total) provide conformational adaptability for target binding. In kinase inhibitors, analogous alkyl substituents have demonstrated improved selectivity by accessing unique hydrophobic regions adjacent to the ATP-binding site [1] [6].
4-Chloro Group: The chlorine atom at position 4 serves dual roles as both an electronic modulator and a synthetic handle. Electronegative chlorine withdraws electron density from the pyrimidine ring, enhancing the electrophilic character at adjacent positions and facilitating nucleophilic displacement reactions. This allows straightforward derivatization with various nucleophiles (amines, alcohols, thiols) to generate diverse analogs. In biological systems, the chloro group participates in halogen bonding interactions with carbonyl oxygens or backbone amides in target proteins, enhancing binding affinity. Its role as a leaving group is particularly valuable in structure-activity relationship (SAR) explorations, enabling rapid generation of analogs for pharmacological optimization [1] [4] [7].
Table 2: Physicochemical Properties of 2-Butyl-4-chlorothieno[2,3-d]pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁ClN₂S | Balanced heteroatom content |
Molecular Weight | 226.73 g/mol | Within ideal drug-like range |
Topological Polar Surface Area | 25.78 Ų | Supports membrane permeability |
Calculated LogP | 3.6873 | Optimal lipophilicity |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions |
Hydrogen Bond Donors | 0 | Reduces desolvation penalty |
Rotatable Bonds | 3 | Provides conformational flexibility |
The electronic interplay between these substituents creates a push-pull system that stabilizes the heterocyclic core while fine-tuning its reactivity. Molecular modeling indicates that the chloro group's electron-withdrawing effect is partially counterbalanced by the electron-donating thiophene sulfur, creating a polarized system ideal for interacting with biological targets. This delicate balance makes 2-butyl-4-chlorothieno[2,3-d]pyrimidine a versatile precursor for generating analogs with tailored pharmacological properties [1] [6].
The medicinal exploration of thienopyrimidines traces back to antifolate research in the late 20th century when pyrido[2,3-d]pyrimidine analogs were developed as dihydrofolate reductase (DHFR) inhibitors. Seminal work by Kisliuk and colleagues in 1993 established synthetic methodologies for pyrido[2,3-d]pyrimidine-2,4-diamines as antibacterial and antiparasitic agents. Their approach involved reductive condensation using RANEY® nickel and subsequent alkylation, establishing foundational chemistry applicable to thienopyrimidine systems [6].
A significant breakthrough emerged with Grivsky's development of Piritrexim (a pyrido[2,3-d]pyrimidine derivative), which demonstrated potent antitumor activity against rat carcinosarcoma through DHFR inhibition. The synthetic route featured a multi-step sequence involving condensation of ethyl acetoacetate derivatives with 2,4,6-triaminopyrimidine, followed by dehydrogenation and hydrogenolysis. This work validated bicyclic pyrimidine frameworks as viable anticancer scaffolds and informed subsequent development of thieno[2,3-d]pyrimidine analogs [6].
The early 2000s witnessed expansion into kinase inhibition, exemplified by the discovery of thieno[2,3-d]pyrimidine-based EGFR inhibitors. Research by various groups established that the scaffold could effectively mimic the purine ring of ATP while offering superior selectivity profiles compared to quinazoline-based drugs. This era saw systematic exploration of substitutions at positions 2, 4, and 6, leading to compounds with nanomolar potency against various oncokinases [2].
Recent innovations include CWHM-1023, a thieno[2,3-d]pyrimidine-4-amine exhibiting exceptional potency (IC₅₀ = 83 nM) against Mycobacterium tuberculosis through cytochrome bcc:aa₃ complex inhibition. This compound emerged from iterative optimization of CWHM-728 (IC₅₀ = 3.2 μM), demonstrating how rational modification of thienopyrimidine core can yield dramatic potency enhancements. Parallel work identified thieno[3,2-d]pyrimidin-4-amines as cytochrome bd oxidase inhibitors, highlighting the scaffold's versatility against diverse antibacterial targets [3].
Contemporary research focuses on targeted cancer therapies with thienopyrimidine-based inhibitors of PI3K, mTOR, and cyclin-dependent kinases. The structural evolution reflects increasing sophistication in rational design: from early empirical modifications to current target-informed approaches leveraging crystallography and computational modeling. Throughout this development, 4-chloro derivatives have remained indispensable synthetic intermediates due to their versatility in nucleophilic displacement, enabling rapid analog generation and SAR exploration [2] [6].
Table 3: Evolution of Thienopyrimidine-Based Therapeutics
Era | Representative Compounds | Primary Targets | Therapeutic Applications |
---|---|---|---|
1980s-1990s | Pyrido[2,3-d]pyrimidine diamines | Dihydrofolate reductase | Antibacterial, Antiparasitic |
1990s-2000s | Piritrexim analogs | DHFR, TS | Anticancer (broad spectrum) |
2000s-2010s | Gefitinib-inspired derivatives | EGFR, VEGFR | Targeted cancer therapy |
2010s-Present | CWHM series (728, 1023) | Cyt-bcc:aa₃ complex | Antitubercular agents |
Present | Thieno[3,2-d]pyrimidin-4-amines | Cytochrome bd oxidase | Respiratory chain inhibition |
The historical trajectory demonstrates how 2-butyl-4-chlorothieno[2,3-d]pyrimidine and its analogs evolved from basic research tools to sophisticated therapeutic candidates targeting specific disease mechanisms. This scaffold continues to offer unparalleled opportunities for addressing unmet medical needs through structural innovation [2] [3] [6].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3